Cas no 928-92-7 ((4E)-4-Hexen-1-ol)

(4E)-4-Hexen-1-ol structure
(4E)-4-Hexen-1-ol structure
Nombre del producto:(4E)-4-Hexen-1-ol
Número CAS:928-92-7
MF:C6H12O
Megavatios:100.158882141113
MDL:MFCD00009713
CID:40269
PubChem ID:24854256

(4E)-4-Hexen-1-ol Propiedades químicas y físicas

Nombre e identificación

    • 4-Hexen-1-ol
    • 4-Hexen-1-ol,predominantly trans
    • Hex-4-en-1-ol (Trans mainly)
    • (E)-4-Hexen-1-ol
    • trans-4-Hexenol
    • Einecs 213-188-6
    • FEMA 3430
    • trans-4-hexen-1-ol
    • trans-hex-4-en-1-ol
    • (E)-Hex-4-en-1-ol
    • 4-Hexen-1-ol, (4E)-
    • 4-Hexen-1-ol, (E)-
    • (4E)-4-Hexen-1-ol
    • E-4-Hexen-1-ol
    • ZHB2532C2H
    • VTIODUHBZHNXFP-NSCUHMNNSA-N
    • (E)-4-Hexenol
    • FEMA No. 3430
    • FCH4013137
    • EBD3313922
    • 4-Hexen-1-ol, predominantly tran
    • (4E)-4-Hexen-1-ol (ACI)
    • 4-Hexen-1-ol, (E)- (8CI)
    • NSC 409218
    • UNII-KD6QZU1YM7
    • 4-Hexen-1-ol, >=96%, predominantly trans, FG
    • D71247
    • 4-Hexen-1-ol, predominantly trans, 97%
    • CS-0163135
    • 4-Hexen-1-ol pound notmixture of isomers pound notpredominantly trans
    • UNII-ZHB2532C2H
    • 4-HEXEN-1-OL, TRANS-
    • AS-10588
    • (4e)-hex-4-en-1-ol
    • Q27295510
    • 4-Hexen-1-ol, predominantly trans
    • MFCD00009713
    • EN300-95400
    • AKOS022177872
    • 6126-50-7
    • InChI=1/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2
    • (E)-4-Hexen-1-ol; (E)-4-Hexen-1-ol; trans-4-Hexen-1-ol; trans-4-Hexenol
    • SCHEMBL98125
    • DTXSID40878841
    • CHEBI:166837
    • NS00079935
    • AI3-34796
    • DB-000102
    • FEMA NO. 3430, E-
    • 928-92-7
    • DB-003638
    • KD6QZU1YM7
    • MDL: MFCD00009713
    • Renchi: 1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2+
    • Clave inchi: VTIODUHBZHNXFP-NSCUHMNNSA-N
    • Sonrisas: C(CCO)/C=C/C

Atributos calculados

  • Calidad precisa: 100.088815g/mol
  • Carga superficial: 0
  • XLogP3: 1.2
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Cuenta de enlace giratorio: 3
  • Masa isotópica única: 100.088815g/mol
  • Masa isotópica única: 100.088815g/mol
  • Superficie del Polo topológico: 20.2Ų
  • Recuento de átomos pesados: 7
  • Complejidad: 48.1
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 0.851 g/mL at 25 °C(lit.)
  • Punto de fusión: 22.55°C (estimate)
  • Punto de ebullición: 159-160 °C(lit.)
  • Punto de inflamación: Fahrenheit: 141.8 ° f
    Celsius: 61 ° c
  • índice de refracción: n20/D 1.439(lit.)
  • Coeficiente de distribución del agua: Slightly soluble in water.
  • PSA: 20.23000
  • Logp: 1.33500
  • FEMA: 3430
  • Disolución: Slightly soluble in water

(4E)-4-Hexen-1-ol Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H319
  • Declaración de advertencia: P305+P351+P338
  • Número de transporte de mercancías peligrosas:1993
  • Wgk Alemania:3
  • Código de categoría de peligro: 36
  • Instrucciones de Seguridad: 26
  • Señalización de mercancías peligrosas: Xi
  • Grupo de embalaje:III
  • TSCA:Yes
  • Nivel de peligro:3.2
  • Condiciones de almacenamiento:Sealed in dry,Room Temperature
  • Categoría de embalaje:III
  • Período de Seguridad:3.2

(4E)-4-Hexen-1-ol Datos Aduaneros

  • Código HS:2905290000
  • Datos Aduaneros:

    China Customs Code:

    2905290000

    Overview:

    2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

(4E)-4-Hexen-1-ol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A1360391-25g
(E)-Hex-4-en-1-ol
928-92-7 98% (E>85%)
25g
$78.0 2025-02-24
abcr
AB332535-100 g
4-Hexen-1-ol, predominantly trans, 97%; .
928-92-7 97%
100g
€1069.50 2023-04-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H54459-5g
4-Hexen-1-ol, predominantly trans, 97%
928-92-7 97%
5g
¥2372.00 2023-02-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H38620-1g
4-Hexen-1-ol
928-92-7
1g
¥78.0 2021-09-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H300983-5g
(4E)-4-Hexen-1-ol
928-92-7 95%
5g
¥169.90 2023-09-02
Cooke Chemical
BD1547132-5g
4-Hexen-1-ol
928-92-7 97%
5g
RMB 224.80 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YY819-1g
(4E)-4-Hexen-1-ol
928-92-7 97%
1g
128CNY 2021-05-10
abcr
AB332535-1 g
4-Hexen-1-ol, predominantly trans, 97%; .
928-92-7 97%
1g
€79.60 2023-04-26
abcr
AB332535-5 g
4-Hexen-1-ol, predominantly trans, 97%; .
928-92-7 97%
5g
€146.10 2023-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
237604-5G
(4E)-4-Hexen-1-ol
928-92-7
5g
¥1359.89 2023-12-09

(4E)-4-Hexen-1-ol Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
Referencia
Total Synthesis of (-)-Histrionicotoxin
Adachi, Yohei; Kamei, Noriyuki; Yokoshima, Satoshi; Fukuyama, Tohru, Organic Letters, 2011, 13(16), 4446-4449

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 90 min, 0 °C
1.2 Solvents: Ethyl acetate
1.3 Reagents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
Referencia
Capturing primary ozonides for a syn-dihydroxylation of olefins
Arriaga, Danniel K. ; Thomas, Andy A., Nature Chemistry, 2023, 15(9), 1262-1266

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: (Ethenyloxy)trimethylsilane Catalysts: (SP-5-41)-Dichloro[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylid… Solvents: Dichloromethane ;  3 h, 50 °C
Referencia
Selective isomerization of a terminal olefin catalyzed by a ruthenium complex: the synthesis of indoles through ring-closing metathesis
Arisawa, Mitsuhiro; Terada, Yukiyoshi; Nakagawa, Masako; Nishida, Atsushi, Angewandte Chemie, 2002, 41(24), 4732-4734

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Oxygen Solvents: Acetone ,  Ethyl acetate ;  40 min, rt; 1 h
Referencia
Characterization of an epoxide hydrolase from the Florida red tide dinoflagellate, Karenia brevis
Sun, Pengfei; Leeson, Cristian ; Zhi, Xiaoduo; Leng, Fenfei; Pierce, Richard H.; et al, Phytochemistry (Elsevier), 2016, 122, 11-21

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Sodium Solvents: Ammonia
Referencia
Stereoselective synthesis of alkenyl alcohols using dissolving metal (calcium, sodium) reduction
Zhou, Jingyao; Lu, Guodi; Huang, Xin; Wu, Shihui, Synthetic Communications, 1991, 21(3), 435-41

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Methyllithium Catalysts: Cuprous cyanide Solvents: Diethyl ether ,  Pentane
1.2 Reagents: Water
Referencia
A stereoselective synthesis of functionalized alkenyllithiums and alkenyl cyanocuprates by the copper(I)-catalyzed coupling of organolithium reagents with α-lithiated cyclic enol ethers
Kocienski, Philip; Wadman, Sjoerd; Cooper, Kelvin, Journal of the American Chemical Society, 1989, 111(6), 2363-5

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sodium
Referencia
3,4-Dihydro-2H-pyran
Kierkus, Paul Ch., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: (Ethenyloxy)trimethylsilane Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  1.5 h, reflux
Referencia
Development of Isomerization and Cycloisomerization with Use of a Ruthenium Hydride with N-Heterocyclic Carbene and Its Application to the Synthesis of Heterocycles
Arisawa, Mitsuhiro; Terada, Yukiyoshi; Takahashi, Kazuyuki; Nakagawa, Masako; Nishida, Atsushi, Journal of Organic Chemistry, 2006, 71(11), 4255-4261

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Referencia
Catalytic Epoxidation of Alkenes with Oxone
Denmark, Scott E.; Forbes, David C.; Hays, David S.; DePue, Jeffrey S.; Wilde, Richard G., Journal of Organic Chemistry, 1995, 60(5), 1391-407

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Sodium ,  Chlorine Solvents: Diethyl ether
Referencia
(E)-4-hexen-1-ol
Paul, Raymond; Riobe, Olivier; Maumy, Michel, Organic Syntheses, 1976, 55, 62-7

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Diethyl ether
Referencia
Magnesium ring scission reaction of 2-alkyl-3-chlorotetrahydropyran
Ding, Xinteng; Ge, Yu; Teng, Zhu; Fan, Junyao, Huaxue Xuebao, 1987, 45(11), 1138-9

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: tert-Butyl methyl ether ;  overnight, rt
1.2 Reagents: Sulfuric acid Solvents: Water
Referencia
Iodide-catalyzed cyclization of unsaturated N-chloroamines: a new way to synthesize 3-chloropiperidines
Noack, Michael; Gottlich, Richard, European Journal of Organic Chemistry, 2002, (18), 3171-3178

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Sodium Solvents: Diisopropyl ether
Referencia
The synthesis of some 4-alken-1-ols
Brandon, Richard C.; Derfer, John M.; Boord, Cecil E., Journal of the American Chemical Society, 1950, 72, 2120-2

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Referencia
Intramolecular N-alkenylnitrone additions. Regio- and stereochemistry
Oppolzer, W.; Siles, S.; Snowden, R. L.; Bakker, B. H.; Petrzilka, M., Tetrahedron, 1985, 41(17), 3497-509

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referencia
Iron-Catalyzed Intramolecular Allylic C-H Amination
Paradine, Shauna M.; White, M. Christina, Journal of the American Chemical Society, 2012, 134(4), 2036-2039

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; 5 min, rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  0 °C
Referencia
Total Synthesis and Biological Evaluation of Siladenoserinol A and its Analogues
Yoshida, Masahito ; Saito, Koya ; Kato, Hikaru ; Tsukamoto, Sachiko ; Doi, Takayuki, Angewandte Chemie, 2018, 57(18), 5147-5150

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  -78 °C
Referencia
Highly Functionalized and Potent Antiviral Cyclopentane Derivatives Formed by a Tandem Process Consisting of Organometallic, Transition-Metal-Catalyzed, and Radical Reaction Steps
Jagtap, Pratap R.; Ford, Leigh; Deister, Elmar; Pohl, Radek; Cisarova, Ivana; et al, Chemistry - A European Journal, 2014, 20(33), 10298-10304

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Sodium Solvents: Diethyl ether ,  p-Xylene
Referencia
Synthesis of (+/-)-brevioxime and (+/-)-puraquinonic acid and studies on peptide ligation and acyl transfer
Hisaindee, Soleiman, 2003, , 64(7),

Synthetic Routes 19

Condiciones de reacción
Referencia
Preparation and application of thermo-color materials based on heat sensitive dyestuffs
Guo, Jiazhen; Cheng, Qichao; Liu, Zhengtang, Huagong Jinzhan, 1997, (6), 57-59

(4E)-4-Hexen-1-ol Raw materials

(4E)-4-Hexen-1-ol Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:928-92-7)(4E)-4-Hexen-1-ol
A844379
Pureza:99%
Cantidad:100g
Precio ($):190.0